molecular formula C8H5BrN2O B1520601 3-Bromo-1H-indazole-5-carbaldehyde CAS No. 1086391-08-3

3-Bromo-1H-indazole-5-carbaldehyde

Cat. No. B1520601
M. Wt: 225.04 g/mol
InChI Key: HUUXQTDSLDFUQW-UHFFFAOYSA-N
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Description

“3-Bromo-1H-indazole-5-carbaldehyde” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.042 . It is used in the field of medicinal chemistry as a key intermediate for the synthesis of a variety of polyfunctionalized 3-substituted indazoles .


Synthesis Analysis

The synthesis of 1H-indazoles, including “3-Bromo-1H-indazole-5-carbaldehyde”, has been a topic of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1H-indazole-5-carbaldehyde” consists of a bromine atom attached to the third carbon of an indazole ring and a carbaldehyde group attached to the fifth carbon .


Chemical Reactions Analysis

Indazole derivatives, including “3-Bromo-1H-indazole-5-carbaldehyde”, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1H-indazole-5-carbaldehyde” include a molecular weight of 225.04, and it appears as a powder . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 333.8±15.0 °C at 760 mmHg, and a melting point of 185-190 °C .

Scientific Research Applications

  • Synthesis of 1H- and 2H-indazoles

    • Field: Organic Chemistry
    • Application: The synthesis of 1H- and 2H-indazoles has been a focus of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • Methods: One method involves a Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O2 atmosphere .
    • Results: This method has been shown to afford a wide variety of 1H-indazoles in good to excellent yields .
  • Medicinal Applications

    • Field: Medicinal Chemistry
    • Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Methods: These compounds are often synthesized through various chemical reactions, including those mentioned above .
    • Results: Several recently marketed drugs contain indazole structural motif .
  • Synthesis of Indole Derivatives

    • Field: Organic Chemistry
    • Application: Indole derivatives are prevalent moieties present in selected alkaloids .
    • Methods: The first macrocyclization, using conditions that allow application of 2-bromoaniline and incorporating a removable terminal alkyne group (-SiEt 3), sterically dictates the indole cyclization regioselectivity .
    • Results: The total synthesis of chloropeptin II (complestatin) (259) and chloropeptin I (260) commenced from 3-iodo-4,5-dimethoxybenzaldehyde .
  • Phosphoinositide 3-Kinase δ Inhibitors

    • Field: Medicinal Chemistry
    • Application: Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
    • Methods: The synthesis of these inhibitors often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .
    • Results: This approach has been used to develop potential treatments for respiratory diseases .
  • Synthesis of Active Molecules

    • Field: Organic Chemistry
    • Application: 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules .
    • Methods: These compounds are often synthesized through various chemical reactions .
    • Results: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
  • Multicomponent Reactions (MCRs)

    • Field: Organic Chemistry
    • Application: Multicomponent reactions offer access to complex molecules .
    • Methods: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Results: This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Safety And Hazards

“3-Bromo-1H-indazole-5-carbaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions in the research of “3-Bromo-1H-indazole-5-carbaldehyde” and similar compounds involve the development of new synthetic approaches, including reactions under catalyst- and solvent-free conditions . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

properties

IUPAC Name

3-bromo-2H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUXQTDSLDFUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672253
Record name 3-Bromo-2H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-indazole-5-carbaldehyde

CAS RN

1086391-08-3
Record name 3-Bromo-1H-indazole-5-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2H-indazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1086391-08-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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